molecular formula C10H12BrNO2 B15235714 7-Bromo-5-methoxychroman-4-amine

7-Bromo-5-methoxychroman-4-amine

Cat. No.: B15235714
M. Wt: 258.11 g/mol
InChI Key: DNBCRMQIXHRRNU-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxychroman-4-amine is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxychroman-4-amine typically involves the bromination of 5-methoxychroman-4-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require a controlled temperature and time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methoxychroman-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amine group can be reduced to form primary amines or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in polar solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted chroman derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield primary amines or other reduced derivatives.

Scientific Research Applications

7-Bromo-5-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

    5-Methoxychroman-4-amine: Lacks the bromine atom, leading to different reactivity and biological activity.

    7-Bromo-4-chromanone: Contains a carbonyl group instead of an amine, resulting in different chemical properties.

    5-Bromo-2-methoxychroman: The position of the bromine and methoxy groups is different, affecting its reactivity and applications.

Uniqueness: 7-Bromo-5-methoxychroman-4-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Bromo-5-methoxychroman-4-amine is a compound belonging to the chroman family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 4th position of the chroman ring. The unique arrangement of these substituents contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating neurotransmitter activities, similar to other chroman derivatives that have shown neuroprotective effects .
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
  • Antioxidant Properties : Like many chroman derivatives, it possesses antioxidant properties that help in scavenging free radicals, reducing oxidative stress in cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of chroman derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
3-Benzylchroman-4-oneBT549 (breast)20.1
3-Benzylchroman-4-oneHeLa (cervical)42.8
3-Methenylthiochroman-4-oneEhrlich carcinoma80% inhibition

These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study examining various chroman derivatives, compounds with similar structures were found to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may also exert neuroprotective effects .
  • Cardiovascular Applications : Research indicates that certain chroman derivatives can improve endothelial function and reduce inflammation in cardiovascular tissues. The potential application of this compound in cardiovascular diseases is an area for future exploration .
  • Anti-inflammatory Activity : Chromans have been studied for their anti-inflammatory effects. Compounds with structural similarities have shown promise in reducing inflammation markers in vitro and in vivo models, indicating a possible therapeutic role for this compound in inflammatory diseases .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

7-bromo-5-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5,7H,2-3,12H2,1H3

InChI Key

DNBCRMQIXHRRNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(CCO2)N)Br

Origin of Product

United States

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